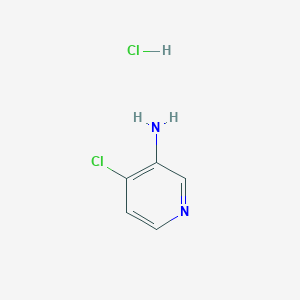

4-Chloropyridin-3-amine hydrochloride

Description

Significance of Substituted Pyridines in Heterocyclic Chemistry

Substituted pyridines are a cornerstone of heterocyclic chemistry, owing to their prevalence in a vast array of biologically active compounds and functional materials. The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif found in numerous natural products, including vitamins like nicotinamide (B372718) and pyridoxal (B1214274) (vitamin B6), as well as alkaloids. lifechemicals.com In the realm of pharmaceuticals, the pyridine scaffold is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com Its presence is critical to the therapeutic action of drugs used for a wide range of conditions, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory agents. nih.govresearchgate.net

The utility of the pyridine moiety in drug design can be attributed to several key properties. Its basicity, water solubility, stability, and capacity to form hydrogen bonds make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing how a drug interacts with its biological target. Furthermore, the aromatic nature of the ring allows for various substitution patterns, enabling chemists to fine-tune the electronic and steric properties of a molecule to optimize its activity and selectivity. nih.gov The pyridine ring is often used as a bioisostere for benzene (B151609) rings, amides, and other nitrogen-containing heterocycles in drug development. researchgate.net

Position of 4-Chloropyridin-3-amine Hydrochloride as a Key Building Block

This compound stands out as a particularly valuable building block due to the strategic placement of its functional groups. The chlorine atom at the 4-position and the amino group at the 3-position offer distinct and complementary reactivity, allowing for sequential and regioselective modifications.

The chlorine atom is a versatile handle for a variety of chemical transformations. It is susceptible to nucleophilic aromatic substitution reactions, where it can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. researchgate.net This reactivity allows for the introduction of diverse substituents at the 4-position of the pyridine ring. Additionally, the chlorine atom can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

The amino group at the 3-position provides another site for functionalization. It can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. The presence of both the chloro and amino groups on the same pyridine ring allows for the construction of complex, highly substituted pyridine derivatives that are often key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com For instance, this compound is a crucial intermediate in the synthesis of certain kinase inhibitors and other targeted therapies.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 7379-35-3 (for 4-chloropyridine (B1293800) hydrochloride) |

| Molecular Formula | C₅H₅ClN₂ · HCl |

| Molecular Weight | 165.02 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Reactivity | The chlorine atom is susceptible to nucleophilic substitution and cross-coupling reactions. The amino group can undergo acylation, alkylation, and other standard amine reactions. |

Overview of Research Trajectories for Halogenated Aminopyridines

Research involving halogenated aminopyridines is a dynamic and evolving field, driven largely by the demands of drug discovery and materials science. A significant number of drugs and clinical candidates feature halogenated structures. nih.gov The incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a common strategy to enhance their pharmacological properties. nih.gov

Current research trajectories for halogenated aminopyridines can be broadly categorized as follows:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, selective, and environmentally benign methods for the synthesis and functionalization of halogenated aminopyridines. This includes the development of new catalysts for cross-coupling reactions and milder conditions for nucleophilic substitutions.

Application in Medicinal Chemistry: A primary focus of research is the use of halogenated aminopyridines as scaffolds for the synthesis of new therapeutic agents. nih.gov The halogen atom can act as a key binding element, forming halogen bonds with biological targets, which can contribute favorably to the stability of ligand-target complexes. nih.gov Researchers are actively investigating the role of halogen bonding in drug design to improve potency and selectivity.

Materials Science Applications: Halogenated aminopyridines are also being explored for their potential in materials science. Their electronic properties and ability to participate in intermolecular interactions, such as hydrogen and halogen bonding, make them interesting candidates for the development of organic electronic materials, sensors, and functional polymers. acs.org

The table below highlights some recent research applications of halogenated aminopyridines:

| Research Area | Application of Halogenated Aminopyridines |

| Drug Discovery | Synthesis of kinase inhibitors for cancer therapy. |

| Development of novel antibacterial and antiviral agents. researchgate.net | |

| Agrochemicals | Used in the formulation of effective herbicides and pesticides. chemimpex.comchemicalbook.com |

| Catalysis | Precursors for the synthesis of ligands for transition metal catalysts. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6Cl2N2 |

|---|---|

Molecular Weight |

165.02 g/mol |

IUPAC Name |

4-chloropyridin-3-amine;hydrochloride |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H,7H2;1H |

InChI Key |

QBQTWCYXTAOVFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Cl)N.Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 4 Chloropyridin 3 Amine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. In 4-Chloropyridin-3-amine, the pyridine ring's inherent electron-deficient nature, which is further amplified by protonation, makes it susceptible to nucleophilic attack. This section explores the various facets of SNAr reactions involving this compound.

The chlorine atom at the 4-position of the pyridine ring is the primary site for nucleophilic attack in SNAr reactions. Its reactivity is significantly enhanced by the electron-withdrawing effect of the ring nitrogen atom, which is located in a para position relative to the chlorine. This effect delocalizes the negative charge of the Meisenheimer intermediate, the transient species formed during the reaction, thereby stabilizing it and facilitating the substitution process. askfilo.com The carbon atom bonded to the chlorine becomes more electrophilic and, consequently, more susceptible to attack by nucleophiles. askfilo.com

In the broader context of SNAr reactions on activated aryl halides, the typical leaving group ability, often referred to as the "element effect," follows the order F > NO₂ > Cl ≈ Br > I. researchgate.netnih.gov This order suggests that the rate-determining step involves the cleavage of the carbon-halogen bond. Therefore, the chlorine at the 4-position of the pyridine ring serves as an effective leaving group in these transformations.

4-Chloropyridin-3-amine hydrochloride readily reacts with a variety of primary and secondary amines to yield substituted aminopyridines. This transformation is a classic example of an SNAr reaction where the amine acts as the nucleophile, displacing the chloride ion. Such reactions are fundamental in synthesizing a diverse array of pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. researchgate.net

For instance, the reaction of 4-chloropyridine (B1293800) hydrochloride with various alkanamines has been shown to produce the corresponding 4-(alkylamino)pyridines. google.com Similarly, N-substituted derivatives like N-(Benzyl)-3-amino-4-chloropyridine and N-Cinnamyl-3-amino-4-chloropyridine have been synthesized, demonstrating the versatility of this reaction with different amine nucleophiles. nih.gov

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloropyridine hydrochloride | n-Octylamine | 4-(Octylamino)pyridine | google.com |

| 3-Amino-4-chloropyridine (B21944) | Benzylamine | N-(Benzyl)-3-amino-4-chloropyridine | nih.gov |

| 3-Amino-4-chloropyridine | Cinnamylamine | N-Cinnamyl-3-amino-4-chloropyridine | nih.gov |

| 4-Chloropyridine | Piperidine | 4-(Piperidin-1-yl)pyridine | researchgate.net |

The kinetics of SNAr reactions on the 4-Chloropyridin-3-amine ring are governed by the electronic effects of both the amino and chloro substituents, in conjunction with the activating influence of the ring nitrogen.

Chloro Substituent: As a leaving group, the nature of the halogen influences the reaction rate. While fluorine is typically the most reactive leaving group in SNAr reactions, chlorine is still sufficiently labile, especially on an activated ring system like pyridine. researchgate.netnih.gov

Amino Substituent: The amino group at the 3-position is an electron-donating group by resonance. In its neutral form, it would be expected to slightly decrease the ring's electrophilicity and thus slow down the rate of nucleophilic attack compared to an unsubstituted chloropyridine. However, under acidic conditions, this amino group can be protonated, transforming it into an electron-withdrawing ammonium (B1175870) group (-NH₃⁺), which would significantly enhance the rate of the SNAr reaction.

Ring Nitrogen: The primary activating group is the pyridine nitrogen itself. Its electron-withdrawing inductive and mesomeric effects are most strongly felt at the 2- and 4-positions, making these sites highly susceptible to nucleophilic substitution. askfilo.com

Protonation of the pyridine ring nitrogen, as is the case in this compound, has a profound activating effect on the SNAr reaction. The positive charge on the nitrogen atom significantly enhances its electron-withdrawing capacity, making the pyridine ring much more electron-deficient. This heightened electrophilicity greatly lowers the activation energy for the nucleophilic attack at the 4-position. preprints.orgnih.gov

Similarly, quaternization—the alkylation of the pyridine nitrogen to form a pyridinium (B92312) salt—also leads to a substantial increase in reactivity. Pyridinium salts are well-established as excellent substrates for SNAr reactions. nih.govthieme-connect.com The permanent positive charge on the nitrogen atom in a quaternized pyridine serves the same activating function as protonation, making the displacement of the 4-chloro substituent more facile.

Kinetic studies on related systems have demonstrated the efficacy of acid catalysis in SNAr reactions. For example, the amination of 6-halopurine nucleosides is significantly accelerated by the addition of acid, which protonates a ring nitrogen and eliminates any induction period in the reaction. researchgate.net This principle directly applies to this compound, where the inherent protonation primes the molecule for efficient nucleophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the chlorine atom on the 4-Chloropyridin-3-amine scaffold serves as a handle for various metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used transformations in modern organic synthesis. nih.gov The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is particularly noteworthy.

This compound can serve as the halide partner in Suzuki-Miyaura reactions. The carbon-chlorine bond can be activated by a suitable palladium catalyst, typically a complex with specialized phosphine (B1218219) ligands, to undergo oxidative addition. The resulting organopalladium intermediate then reacts with a boronic acid or ester in the presence of a base to form a new C-C bond at the 4-position of the pyridine ring.

While the amino group present on the ring could potentially coordinate to the palladium center and inhibit catalysis, modern catalyst systems have been developed that are tolerant of such functional groups. organic-chemistry.org For example, the successful Suzuki-Miyaura coupling of the structurally similar 3-amino-2-chloropyridine (B31603) with 2-methylphenylboronic acid highlights the feasibility of this approach.

| Component | Specific Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | 3-Amino-2-chloropyridine | Electrophile |

| Boron Reagent | 2-Methylphenylboronic acid | Nucleophile Source |

| Catalyst | Pd(Amphos)₂Cl₂ | Active Catalyst Precursor |

| Base | Potassium carbonate (K₂CO₃) | Activates Boronic Acid |

| Solvent | Toluene/Water | Reaction Medium |

| Temperature | 90 °C | Reaction Condition |

| Yield | 79% of 2-(o-tolyl)-3-pyridinamine |

Data adapted from a practical example of a Suzuki-Miyaura coupling reaction.

This methodology allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position, providing a powerful route to complex pyridine derivatives that would be difficult to access through other synthetic methods.

Nickel-Catalyzed Amination and Other Transformations

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering a valuable alternative to palladium-catalyzed systems. In the context of this compound, nickel catalysis facilitates the amination of the aryl chloride. While specific studies focusing solely on this compound are limited, the broader scope of nickel-catalyzed amination of aryl chlorides, including chloropyridine derivatives, provides significant insights. These reactions typically employ a nickel(0) source, such as Ni(COD)₂, and a suitable ligand, often a phosphine or N-heterocyclic carbene (NHC), in the presence of a base. acs.orgnih.gov

The general mechanism involves the oxidative addition of the aryl chloride to the Ni(0) complex, forming an arylnickel(II) species. Subsequent coordination of the amine and deprotonation by the base leads to a nickel(II) amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Ni(0) catalyst. The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope. For instance, N-heterocyclic carbene ligands have been shown to be uniquely effective in facilitating the amination of challenging substrates like aryl O-sulfamates. nih.gov

Research has demonstrated the broad applicability of these methods to a range of electron-rich and electron-poor aryl chlorides, as well as various primary and secondary amines. acs.org This suggests that this compound would be a viable substrate for such transformations, allowing for the introduction of diverse amino functionalities at the 4-position. Furthermore, the use of air-stable nickel precatalysts, such as (DPPF)NiCl₂ or (1,10-phenanthroline)NiCl₂, enhances the practical utility of these methods. acs.org The development of nickel catalysts for the coupling of aryl electrophiles with primary amines and ammonia (B1221849) has been a significant advancement in this field. nih.gov

Table 1: Nickel-Catalyzed Amination of Aryl Chlorides

| Catalyst System | Amine Scope | Key Features | Reference |

|---|---|---|---|

| Ni(COD)₂ / DPPF or 1,10-phenanthroline | Primary and secondary amines | Broad substrate scope including chloropyridines. | acs.org |

| [Ni(cod)₂] / SIPr·HCl | Primary and secondary amines | Effective for amination of aryl O-sulfamates. | nih.gov |

| Nickel / Josiphos ligand | Ammonia | High selectivity for primary amine formation. | nih.gov |

Copper-Catalyzed C-N Coupling Reactions

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent a classic and continually evolving method for the synthesis of arylamines. These reactions are particularly relevant for substrates like this compound, providing a pathway to N-aryl pyridine derivatives. A notable development in this area is the use of a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin. mdpi.com This heterogeneous catalyst system offers advantages in terms of recyclability and stability, being insensitive to moisture and atmospheric oxygen. mdpi.com

The coupling reactions of 4-chloropyridinium chloride with various anilines, including those with electron-donating or electron-withdrawing groups, have been successfully demonstrated. mdpi.com The reaction can yield either N-(pyridin-4-yl)benzene amines or N,N-bis(pyridine-4-yl)benzene amines, depending on the electronic properties of the aniline (B41778) and the base used. mdpi.com For instance, the reaction of 4-methoxyaniline with 4-chloropyridine in the presence of the supported Cu(I) catalyst and K₂CO₃ as a base afforded N-4-pyridyl(p-methoxyphenyl)amine in a 64% yield. mdpi.com

Mechanistically, copper-catalyzed C-N coupling is generally believed to proceed through a cycle involving the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination then furnishes the C-N coupled product and regenerates the active copper(I) species. The use of ligands can stabilize the copper intermediates and facilitate the catalytic cycle. However, the development of ligand-free systems, such as the aforementioned supported catalyst, simplifies the reaction setup. mdpi.com The reaction conditions are generally mild and can often be carried out in an open atmosphere. mdpi.com

Table 2: Copper-Catalyzed C-N Coupling of 4-Chloropyridine Derivatives

| Catalyst | Amine Substrate | Base | Product Type | Reference |

|---|---|---|---|---|

| Cu(I) on polyacrylate resin | Anilines (with EDG or EWG) | K₂CO₃ | N-(pyridin-4-yl)benzene amines and/or N,N-bis(pyridine-4-yl)benzene amines | mdpi.com |

| CuI | 4-Methoxyaniline | Not specified | N-4-pyridyl(p-methoxyphenyl)amine (low yield) | mdpi.com |

Directed Lithiation and Electrophilic Functionalization

Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgnih.gov This technique relies on the presence of a directed metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The amino group in this compound, or a protected form thereof, can potentially serve as a DMG, directing lithiation to the C-2 or C-4 positions. However, the presence of the chlorine atom at the 4-position complicates this, as halogen-metal exchange is a competing reaction.

In the broader context of pyridine chemistry, various groups have been employed as DMGs to control the site of lithiation. For instance, the use of a magnesium-ate base, (TMP)Bu₃MgLi₂, has been shown to metalate 4-chloropyridine at the 3-position at -10 °C. znaturforsch.com This highlights the tunability of the metalating agent to achieve specific regioselectivities. The choice of the organolithium reagent (e.g., n-BuLi, sec-BuLi, t-BuLi) and additives like TMEDA can also significantly influence the outcome of the reaction by affecting the aggregation state and basicity of the lithiating species. baranlab.org While direct application to this compound is not extensively documented, the principles of DoM suggest that with appropriate protection of the amino group and careful selection of reaction conditions, regioselective lithiation could be achieved.

Reaction with Various Electrophiles for Multi-Substituted Pyridines

Once the lithiated pyridine intermediate is formed, it can react with a wide array of electrophiles to introduce various functional groups, leading to the synthesis of multi-substituted pyridines. nih.gov This two-step sequence of directed metalation followed by electrophilic quench allows for the construction of complex pyridine derivatives with precise control over substituent placement.

Common electrophiles used in these reactions include aldehydes, ketones, carbon dioxide, alkyl halides, and sources of halogens. For example, the reaction of a lithiated pyridine with an aldehyde or ketone yields the corresponding alcohol, which can be a valuable synthetic intermediate. nih.govnih.gov Quenching with DMF (dimethylformamide) introduces a formyl group, leading to the formation of pyridine aldehydes. znaturforsch.com

The combination of lithiation with subsequent transmetalation opens up further possibilities for functionalization. For instance, a lithiated pyridine can be transmetalated with a zinc salt, like ZnCl₂, to form an organozinc reagent. This species can then participate in transition metal-catalyzed cross-coupling reactions, such as Negishi coupling, to form C-C bonds with aryl halides. znaturforsch.com This strategy allows for the sequential and regioselective introduction of different substituents onto the pyridine ring. The ability to perform multiple functionalization steps by combining lithiation with other reactions provides a versatile platform for the synthesis of highly substituted and potentially biologically active pyridine compounds. znaturforsch.com

Table 3: Electrophilic Functionalization of Lithiated Pyridines

| Electrophile | Functional Group Introduced | Product Type | Reference |

|---|---|---|---|

| Aldehydes/Ketones | -CR(OH)R' | Alcohols | nih.govnih.gov |

| DMF | -CHO | Aldehydes | znaturforsch.com |

| Iodine | -I | Iodopyridines | znaturforsch.com |

| Aryl halides (via transmetalation and cross-coupling) | -Ar | Arylpyridines | znaturforsch.com |

Oxidation and Reduction Chemistry

Formation of N-Oxide Derivatives

The oxidation of the pyridine nitrogen atom to form an N-oxide is a common transformation in pyridine chemistry. This modification significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. The N-oxide group is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates the positions ortho and para to the nitrogen for nucleophilic substitution.

The synthesis of pyridine-N-oxides is typically achieved by treating the parent pyridine with an oxidizing agent. Common reagents for this purpose include hydrogen peroxide, often in the presence of an acid like acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). google.com For 4-chloropyridin-3-amine, the N-oxidation would yield 4-chloropyridin-3-amine N-oxide.

A patented process describes the preparation of 4-chloropyridine-N-oxides by treating the corresponding 4-H-pyridine-N-oxide with chlorine gas (Cl₂), often in the presence of a base. google.com This method allows for the direct chlorination at the 4-position of a pre-formed pyridine-N-oxide. The resulting 4-chloro-pyridine-N-oxides are valuable intermediates in the synthesis of pharmaceuticals. google.com The N-oxide functionality can be retained in subsequent reaction steps or can be removed through reduction if desired. The presence of the N-oxide can also influence the regioselectivity of further functionalization reactions on the pyridine ring.

Table 4: Methods for the Formation of Pyridine N-Oxides

| Oxidizing Agent | Substrate | Product | Reference |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | 2-Chloropyridine (B119429) | 2-Chloropyridine N-oxide | google.com |

| Chlorine (Cl₂) | 4-H-Pyridine-N-oxide | 4-Chloropyridine-N-oxide | google.com |

Transformation to Amine Derivatives

This compound serves as a versatile precursor for the synthesis of a variety of N-substituted amine derivatives. These transformations are crucial for creating building blocks used in the development of more complex heterocyclic systems, such as imidazopyridines. nih.gov

Direct alkylation of 3-amino-4-chloropyridine through methods like reductive amination can be problematic. nih.gov The inherent basicity of the 3-amino-4-chloropyridine molecule (pKa of 4-chloropyridinium is reported as 3.83) allows it to act as a buffer in the reaction medium. This buffering effect can impede the formation of the necessary imine intermediate or slow down its subsequent reduction. nih.gov

To overcome these challenges, alternative high-yielding protocols have been developed. One effective method involves a deprotection/alkylation sequence mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), which provides access to a broad range of N-substituted-3-amino-4-halopyridines. nih.gov This approach often yields products with high purity, circumventing the need for extensive chromatographic separation. nih.gov

Another primary route for transformation involves nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C-4 position is displaced by an incoming amine nucleophile. google.comresearchgate.net 4-chloropyridine hydrochloride can react with various alkanamines (such as methylamine, ethylamine, and propylamine) to yield the corresponding 4-alkanamino pyridines. google.com These reactions, however, can be extremely rapid and exothermic, posing challenges for industrial-scale production. google.com The reactivity in SNAr reactions is significantly influenced by the halogen substituent, with 2-fluoropyridine (B1216828) generally showing better yields than 2-chloropyridine under certain conditions. researchgate.net

The table below summarizes examples of N-substituted derivatives synthesized from 3-amino-4-chloropyridine. nih.gov

| Derivative Name | Recrystallization/Purification Method | Yield (%) | Melting Point (°C) |

| N-(4-Bromobenzyl)-3-amino-4-chloropyridine | Not specified | 92% | 104–105 |

| N-(4-Fluorobenzyl)-3-amino-4-chloropyridine | Recrystallized in hexanes: ethyl acetate (B1210297) (30:1) | 76% | 80–83 |

| N-(4-Cyanobenzyl)-3-amino-4-chloropyridine | Flash column chromatography, then recrystallized in hexanes | 73% | 107–108 |

| N-(4-Nitrobenzyl)-3-amino-4-chloropyridine | Silica (B1680970) plug eluted with 50% ethyl acetate: hexanes | 91% | 118–119 |

| N-(4-Phenylbenzyl)-3-amino-4-chloropyridine | Flash column chromatography | 87% | 98–100 |

Advanced C-H Functionalization Methodologies

Recent advancements in synthetic chemistry have introduced sophisticated methods for the direct functionalization of carbon-hydrogen (C-H) bonds, offering more efficient and atom-economical routes to complex molecules. nih.gov These strategies are broadly categorized as either relying on the innate reactivity of the substrate or using directing groups to guide the reaction to a specific site. nih.gov

Achieving site-selectivity in the functionalization of pyridine rings is a significant synthetic challenge. For 4-chloropyridin-3-amine, the available C-H bonds for activation are at the C-2, C-5, and C-6 positions. The electronic properties of the existing chloro and amino substituents, along with the nitrogen heteroatom, influence the reactivity of these sites.

A key strategy for achieving site-selectivity is directed ortho-lithiation. Research has shown that 4-chloro- and 4-fluoropyridines can be selectively lithiated at the ortho position (C-3) using reagents like n-butyllithium-TMEDA or lithium diisopropylamide at low temperatures. researchgate.net The resulting 3-lithio-4-halopyridine intermediate can then be trapped with various electrophiles to introduce a wide range of substituents, yielding 3,4-disubstituted pyridines. researchgate.net This methodology highlights how the halogen atom can be used as a directing group to functionalize an adjacent C-H bond before being potentially displaced in a subsequent reaction. researchgate.net

Guided C-H functionalization often employs a removable directing group that places a reactive intermediate in close proximity to the target C-H bond. nih.gov For instance, a carbamate (B1207046) can be used as a directing group, which, after conversion to an N-bromide, facilitates a 1,6-hydrogen atom transfer (HAT) to functionalize a specific C-H bond. nih.gov Such guided approaches ensure the formation of a single regioisomer, a critical advantage in complex molecule synthesis. nih.gov In the context of trialkylamines, reversible HAT catalysis using silanethiols under visible light has enabled the functionalization of the least accessible α-C(sp³)–H site, demonstrating a powerful method for inverting canonical reactivity patterns. chemrxiv.org

Nucleophilic Substitution of Hydrogen (SNH) is a powerful C-H functionalization strategy where a hydrogen atom is formally substituted by a nucleophile, avoiding the need for pre-functionalization of the substrate. This approach is highly desirable for the streamlined synthesis of N-heteroarenes. nih.gov

A recently developed methodology allows for the highly site-selective C-4 amination of pyridines using an SNH reaction manifold. nih.gov The process involves the formation of a 4-pyridyl pyridinium salt intermediate, which subsequently reacts with a nucleophile like aqueous ammonia to yield the 4-aminopyridine (B3432731) product without the need for intermediate isolation. nih.gov The remarkable C-4 regioselectivity is achieved through the electronic tuning of external pyridine reagents, which helps to maximize polarizability during the proton elimination step. nih.gov This mechanistic insight provides a guiding principle for applying selective C-H pyridination to other N-heteroarenes, opening avenues for installing diverse functional groups. nih.gov

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and controlling product outcomes.

In traditional SNAr reactions, the mechanism typically proceeds through an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. Although direct characterization of such an intermediate for 4-chloropyridin-3-amine is not widely reported, its formation is inferred from the general mechanism of SNAr on electron-deficient aromatic rings.

In the industrial synthesis of 4-alkanamino pyridines from 4-chloropyridine hydrochloride, the reaction is noted to proceed with a rapid temperature increase, suggesting the formation of highly reactive, short-lived intermediates that lead to a burst of energy upon product formation. google.com

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. The nucleophilic substitution reaction between 4-chloropyridine hydrochloride and alkanamines is described as extremely fast, with the reaction temperature capable of rising from 140°C to over 230°C in under a minute. google.com This rapid, uncontrolled reaction process presents significant safety risks for industrial production. google.com

To manage this, kinetic control is achieved by introducing an inhibitor, such as sodium fluoride (B91410) or potassium fluoride. google.com The addition of a fluoride salt effectively slows down the reaction, allowing the temperature to be controlled within a safe range (e.g., 30-150°C) over a longer reaction time (1-10 hours). google.com This demonstrates a practical application of kinetic analysis to enable the safe, large-scale synthesis of 4-alkanamino pyridines with improved product purity. google.com

Role of Electronic and Steric Properties in Directing Reactivity

The reactivity of this compound is fundamentally governed by the electronic and steric influences of its substituents and the protonated pyridine ring. The chlorine atom at the 4-position and the amino group at the 3-position create a complex electronic environment that dictates the molecule's susceptibility to various chemical reactions, particularly nucleophilic aromatic substitution (SNAr).

The interplay of these electronic effects directs the regioselectivity of nucleophilic attack. The 4-position, bearing the chloro leaving group, is the primary site for substitution. The combined electron-withdrawing effects of the ring nitrogen and the chlorine atom make this position highly electrophilic.

Steric factors also play a crucial role in the reactivity of this compound. The amino group at the 3-position can exert steric hindrance, potentially influencing the approach of bulky nucleophiles to the adjacent 4-position. This steric shielding can affect the rate and feasibility of substitution reactions. The relative size of the incoming nucleophile and the precise geometry of the transition state are critical factors in determining the outcome of the reaction.

Research into the aminolysis of related chloropyrimidines has shown that the balance between electronic activation and steric hindrance is a key determinant of reactivity. While the primary driving force for the reaction is the electronic activation of the carbon-chlorine bond, steric congestion around the reaction center can significantly impede the reaction rate.

A summary of the directing effects of the substituents is presented in the table below:

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Chloro | 4 | Electron-withdrawing (Inductive) | Moderate | Activates the ring for nucleophilic attack at C4; serves as a leaving group. |

| Amino | 3 | Electron-donating (Resonance) | Can cause steric hindrance to attack at C4. | Modulates the overall electron density of the ring. |

| Protonated Nitrogen | 1 | Strongly electron-withdrawing | Minimal direct steric effect on C4. | Greatly enhances the electrophilicity of the entire pyridine ring. |

Investigation of Pyridyne Intermediates

The formation of highly reactive aryne and hetaryne intermediates is a fascinating area of organic chemistry. In the context of substituted pyridines, the generation of pyridyne intermediates can lead to novel and complex molecular architectures. Specifically, the structure of 4-Chloropyridin-3-amine suggests the potential for the formation of a 3,4-pyridyne intermediate under strongly basic conditions.

The generation of a 3,4-pyridyne from a 3-amino-4-chloropyridine precursor would typically involve a two-step process: deprotonation of the amino group followed by elimination of the chloride ion. However, in the case of this compound, the initial step would require a base strong enough to deprotonate the pyridinium ion and subsequently the amino group.

Studies on related 3-chloropyridines have demonstrated the feasibility of generating 3,4-pyridyne intermediates. nih.gov These intermediates can then undergo various reactions, including nucleophilic addition and cycloaddition, to yield a range of functionalized pyridine derivatives. The regioselectivity of nucleophilic attack on the unsymmetrical 3,4-pyridyne is influenced by the electronic nature of the substituents on the ring.

While direct experimental evidence for the formation of a pyridyne intermediate from this compound is not extensively documented in the literature, the general principles of hetaryne chemistry suggest it as a plausible reaction pathway under appropriate conditions. Mechanistic investigations would be required to confirm the transient existence of this intermediate, potentially through trapping experiments with suitable nucleophiles or dienes.

The table below outlines a hypothetical reaction pathway for the formation and subsequent reaction of a 3,4-pyridyne from 4-Chloropyridin-3-amine.

| Step | Description | Reactants | Intermediate/Product |

| 1 | Deprotonation | This compound, Strong Base | 4-Chloropyridin-3-amine |

| 2 | Hetaryne Formation | 4-Chloropyridin-3-amine, Strong Base | 3,4-Pyridyne |

| 3 | Nucleophilic Attack | 3,4-Pyridyne, Nucleophile (Nu⁻) | 3- or 4-Substituted Aminopyridine |

Further research in this area would be invaluable for expanding the synthetic utility of this compound and for deepening our understanding of pyridyne chemistry.

Derivatization and Complex Heterocycle Construction Utilizing 4 Chloropyridin 3 Amine Hydrochloride

Synthesis of Novel Pyridine (B92270) Derivatives

The inherent reactivity of 4-Chloropyridin-3-amine hydrochloride facilitates the synthesis of a wide array of novel pyridine derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the amino group at the 3-position can undergo various transformations, including acylation, alkylation, and diazotization. This dual reactivity allows for the introduction of diverse functional groups onto the pyridine core, leading to the generation of libraries of compounds with tailored properties.

For instance, the reaction of 4-chloropyridine (B1293800) with primary and secondary amines leads to the formation of substituted 4-aminopyridines. researchgate.net Furthermore, ortho-lithiation of 4-chloropyridines followed by reaction with various electrophiles provides a pathway to 3,4-disubstituted pyridines. researchgate.net The resulting functionalized pyridines can serve as key intermediates in the synthesis of more complex molecules.

Table 1: Examples of Novel Pyridine Derivatives from this compound

| Reactant/Reagent | Reaction Type | Product Class | Reference |

| Primary/Secondary Amines | Nucleophilic Aromatic Substitution | Substituted 4-aminopyridines | researchgate.net |

| n-Butyllithium/Electrophile | Ortho-lithiation/Electrophilic Substitution | 3,4-Disubstituted pyridines | researchgate.net |

| Pyrazole | Nucleophilic Aromatic Substitution | 4-(Pyrazol-1-yl)pyridines | researchgate.net |

Construction of Fused and Bridged Heterocyclic Systems

The strategic placement of reactive sites in this compound makes it an ideal precursor for the construction of fused and bridged heterocyclic systems. These complex scaffolds are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.

One of the most prominent applications of this compound is in the synthesis of naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The cyclization of appropriately substituted 3-aminopyridine (B143674) derivatives is a common strategy to form the second pyridine ring. For example, 4-aminoquinoline (B48711) intermediates, which can be conceptually derived from 4-chloropyridin-3-amine, readily cyclize to form 1,6-naphthyridines. researchgate.net The versatility of this approach allows for the synthesis of various naphthyridine isomers, including 1,5-, 1,6-, and 1,7-naphthyridines, by carefully choosing the cyclization precursors and reaction conditions. thieme-connect.denih.gov

The reactivity of this compound lends itself to multi-component reactions, enabling the efficient assembly of complex hybrid molecules. These reactions, where three or more reactants combine in a single synthetic operation, offer a powerful tool for generating molecular diversity. For instance, a series of pyridine-thiophene clubbed 2-amino pyrimidine (B1678525) derivatives have been synthesized using a multi-component approach, highlighting the potential for creating structurally diverse and potentially bioactive compounds.

Strategies for Late-Stage Functionalization

Late-stage functionalization, the introduction of chemical modifications at a late step in a synthetic sequence, is a crucial strategy in drug discovery for optimizing the properties of lead compounds. The pyridine core of derivatives from this compound can be subjected to various late-stage functionalization reactions. These include C-H functionalization, which allows for the direct introduction of substituents onto the pyridine ring, and transformations of existing functional groups. researchgate.netnih.gov For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or alkyl groups at specific positions.

Impact of Protecting Groups on Derivatization Efficiency and Selectivity

In the synthesis of complex molecules from this compound, the use of protecting groups is often essential to control reactivity and achieve the desired regioselectivity. The amino group, being a potent nucleophile and directing group, may require protection to prevent unwanted side reactions during transformations at other positions of the pyridine ring. The choice of protecting group can significantly influence the efficiency and selectivity of subsequent derivatization steps. For example, N-protection can modulate the electronic properties of the pyridine ring, thereby influencing the outcome of electrophilic or nucleophilic substitution reactions. researchgate.net Careful selection and strategic use of protecting groups are critical for the successful synthesis of complex target molecules.

Exploration of Structure-Reactivity Relationships in Designed Analogs

Systematic modification of the structure of this compound and its derivatives allows for the exploration of structure-reactivity relationships. By introducing various substituents at different positions of the pyridine ring, researchers can study how these modifications influence the electronic and steric properties of the molecule, and consequently, its reactivity in various chemical transformations. For example, the introduction of electron-donating or electron-withdrawing groups can alter the nucleophilicity of the amino group and the susceptibility of the chloro group to substitution. These studies provide valuable insights into the underlying principles governing the chemical behavior of these compounds and aid in the rational design of new synthetic methodologies and functional molecules. biorxiv.org

Advanced Characterization and Structural Analysis of 4 Chloropyridin 3 Amine Hydrochloride and Its Derivatives

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Experimental ¹H and ¹³C NMR data specifically for 4-Chloropyridin-3-amine hydrochloride were not found in the available literature.

For the free base, 4-Chloropyridin-3-amine, one would expect a specific set of signals corresponding to the three aromatic protons and five carbon atoms in the pyridine (B92270) ring. Upon formation of the hydrochloride salt, the protonation of the pyridine nitrogen would cause a significant downfield shift for all proton and carbon signals due to the increased electron-withdrawing effect of the resulting pyridinium (B92312) cation. The extent of this shift would be crucial for confirming the structure.

Table 5.1.1: Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)

| Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H NMR | 7.0 - 9.0 | Signals corresponding to H-2, H-5, and H-6 protons on the pyridinium ring. Expected to be downfield compared to the free base. A broad signal for the -NH₃⁺ protons would also be anticipated. |

| ¹³C NMR | 110 - 160 | Signals for the five distinct carbon atoms of the pyridinium ring. C-3 and C-4 would be particularly affected by the substituents. |

Note: This table is hypothetical and for illustrative purposes only, as experimental data is not available.

Infrared (IR) Spectroscopy

Specific IR spectra for this compound are not available. The IR spectrum of the free base, 4-Chloropyridin-3-amine, is documented. nih.gov The spectrum of the hydrochloride salt would show significant differences, particularly in the N-H stretching region. The primary amine (-NH₂) stretches in the free base (typically 3300-3500 cm⁻¹) would be replaced by broader and more complex N-H stretching bands for the ammonium (B1175870) (-NH₃⁺) group, likely appearing at lower frequencies (around 2800-3200 cm⁻¹). Bending vibrations for the ammonium group would also be expected around 1500-1600 cm⁻¹.

Table 5.1.2: Key IR Vibrational Modes for Aminopyridines and their Hydrochlorides

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected in this compound |

|---|---|---|---|

| -NH₃⁺ (Ammonium) | N-H Stretch | 2800-3200 (broad) | Yes |

| -NH₃⁺ (Ammonium) | N-H Bend (Asymmetric) | ~1600 | Yes |

| -NH₃⁺ (Ammonium) | N-H Bend (Symmetric) | ~1500 | Yes |

| Aromatic C-H | C-H Stretch | 3000-3100 | Yes |

| Pyridinium Ring | C=C, C=N Stretch | 1400-1650 | Yes |

Mass Spectrometry (MS)

Mass spectrometry data for this compound would typically be acquired on the free base, as the hydrochloride salt would dissociate in the mass spectrometer. The mass spectrum for 4-Chloropyridin-3-amine is available and shows a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The key feature is the isotopic pattern for chlorine, with peaks at m/z corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Table 5.1.3: Expected Mass Spectrometry Fragments for 4-Chloropyridin-3-amine

| m/z Value | Ion | Notes |

|---|---|---|

| 128/130 | [C₅H₅ClN₂]⁺ | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. nih.gov |

| 93 | [M-Cl]⁺ | Fragment corresponding to the loss of a chlorine atom. |

Note: This data pertains to the free base, which is what would be observed in a typical MS experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for this compound was found. The absorption spectrum is dependent on the electronic transitions within the molecule. For aminopyridines, π → π* transitions are typically observed. In an acidic solution, protonation of the pyridine nitrogen to form the pyridinium ion alters the electronic structure, which would likely cause a shift in the absorption maxima (λmax) compared to the free base in a neutral solvent. Studies on similar compounds like 3-aminopyridine (B143674) in HCl solution show distinct absorption bands. researchgate.net

Raman Spectroscopy

Specific Raman spectroscopic data for this compound is not available in the reviewed literature. Raman spectroscopy provides information on molecular vibrations. Key vibrational modes would include the pyridinium ring breathing modes, C-Cl stretching, and vibrations of the ammonium group. These would be complementary to the information obtained from IR spectroscopy.

Crystallographic Analysis

A search of crystallographic databases did not yield a solved crystal structure for this compound. X-ray crystallography would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal the three-dimensional packing of the ions in the crystal lattice, detailing the hydrogen bonding network between the ammonium group, the pyridinium ring, and the chloride counter-ions. This information is critical for understanding the solid-state properties of the compound.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule (molecular structure), as well as the arrangement of molecules with respect to one another in the crystal lattice (supramolecular structure). rsc.org

For this compound, an SCXRD analysis would reveal the protonation site. It is anticipated that the pyridine ring nitrogen, being the most basic site, would be protonated, forming a pyridinium cation. This positive charge would be balanced by a chloride (Cl⁻) anion. The analysis would precisely measure the geometry of this 4-chloropyridin-3-aminium cation, including the planarity of the pyridine ring and the orientation of the amino and chloro substituents.

Although specific crystallographic data for this compound is not publicly available, analysis of related pyridinium chloride salts provides insight into the expected structural features. nih.govmdpi.com For instance, the study of similar organic salts reveals how the interplay of strong and weak intermolecular forces dictates the final crystal structure. nih.gov

To illustrate the type of data obtained from an SCXRD experiment, the crystallographic details for a related compound, 4-[(Benzylamino)carbonyl]-1-methylpyridinium chloride, are presented below. This salt also features a substituted pyridinium cation and a chloride anion, providing a relevant example. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅N₂O⁺ · Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.075(3) |

| b (Å) | 7.730(2) |

| c (Å) | 14.197(3) |

| β (°) | 117.20(3) |

| Volume (ų) | 1371.7(6) |

| Z (Formula units per cell) | 4 |

This data allows for the complete reconstruction of the crystal lattice, providing the foundation for analyzing the supramolecular assembly, as discussed in section 5.2.3.

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is a complementary and indispensable technique for the characterization of crystalline solids. Unlike SCXRD, which requires a single, high-quality crystal, PXRD is performed on a polycrystalline or powdered sample, making it ideal for the analysis of bulk material. latech.edu This method is crucial for phase identification, assessment of sample purity, and detection of polymorphism—the ability of a compound to exist in more than one crystal form. cambridge.orgresearchgate.net

A PXRD pattern is a unique "fingerprint" of a crystalline solid. The pattern consists of a series of diffraction peaks at specific angles (2θ), with the position and intensity of these peaks being characteristic of the material's crystal structure. cambridge.org For this compound, a PXRD analysis would be used to:

Confirm Identity: By comparing the experimental PXRD pattern to a reference pattern (either calculated from SCXRD data or from a standard database), the identity of the bulk sample can be confirmed. latech.edu

Assess Purity: The presence of sharp, unexpected peaks in the diffractogram would indicate the existence of crystalline impurities.

Study Polymorphism: Different polymorphs of the same compound will produce distinct PXRD patterns. This is critically important in the pharmaceutical industry, as different polymorphs can have different stabilities, dissolution rates, and bioavailability. researchgate.net

Determine Unit Cell Parameters: Although less precise than SCXRD, modern indexing algorithms can be used to determine the crystallographic unit cell parameters from high-quality powder data, which is particularly useful when single crystals cannot be grown. mdpi.com

The formation of hydrochloride salts from active pharmaceutical ingredients is a common strategy to improve properties like solubility, and PXRD is a standard method to characterize these salt forms. mdpi.comnih.gov For example, PXRD has been used to confirm the formation and crystalline nature of various organic hydrochloride salts, providing essential data for quality control in industrial settings. cambridge.orgacs.org

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds, which are highly directional and influential intermolecular interactions. researchgate.net The formation of the pyridinium hydrochloride salt creates a strong hydrogen bond donor (the N⁺-H group) and an effective hydrogen bond acceptor (the Cl⁻ ion).

The analysis of the crystal structure would focus on identifying a hierarchy of these interactions that build the three-dimensional architecture:

Primary Hydrogen Bonds: The strongest and most influential interaction is anticipated to be the charge-assisted hydrogen bond between the pyridin-1-ium cation and the chloride anion (N⁺–H···Cl⁻). This type of interaction is a defining feature in the crystal structures of numerous pyridinium halides and is a primary driver of the crystal packing. nih.govnih.govacs.org

Secondary Hydrogen Bonds: The exocyclic amino group (–NH₂) provides additional hydrogen bond donors. These can form N–H···Cl⁻ interactions with the chloride ion, further strengthening the cation-anion cohesion. unito.it Depending on the steric environment, the amino group could also potentially interact with the nitrogen of a neighboring pyridine ring, though this is less likely in the presence of the highly effective chloride acceptor.

| Interaction Type | Donor | Acceptor | Description and Role in Crystal Packing |

|---|---|---|---|

| Charge-Assisted Hydrogen Bond | Pyridinium (N⁺–H) | Chloride (Cl⁻) | The dominant interaction, forming primary synthons that link cations and anions into chains, layers, or 3D networks. nih.govacs.org |

| Conventional Hydrogen Bond | Amino (N–H) | Chloride (Cl⁻) | A secondary, but strong, interaction that cross-links the primary motifs and enhances structural stability. unito.it |

| Weak Hydrogen Bond | Aromatic (C–H) | Chloride (Cl⁻) | Contributes to the overall cohesive energy and helps to satisfy the coordination sphere of the chloride ion. nih.gov |

| π-π Stacking | Pyridinium Ring (π-system) | Pyridinium Ring (π-system) | Potential interaction that could lead to the formation of stacked columns or layers of the organic cations. nih.gov |

Theoretical and Computational Studies on 4 Chloropyridin 3 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. aps.orgucl.ac.ukresearchgate.net DFT studies on 4-Chloropyridin-3-amine hydrochloride would elucidate the distribution of electron density across the molecule, which is key to understanding its stability and reactivity. The pyridine (B92270) ring, being an aromatic heterocycle, has a delocalized π-electron system. The presence of an electron-donating amino group (-NH2) and an electron-withdrawing chloro group (-Cl) at positions 3 and 4, respectively, creates a complex electronic environment.

DFT calculations can quantify various electronic properties that are crucial for predicting reactivity. nih.gov These include the dipole moment, electrostatic potential, and atomic charges. For this compound, the protonation of the pyridine nitrogen would significantly influence these properties, leading to a more electron-deficient ring system compared to its free base form. The electrostatic potential map would likely show a high positive potential around the ammonium (B1175870) proton and the hydrogen atoms of the amino group, indicating these as sites susceptible to nucleophilic attack or deprotonation. Conversely, regions of negative potential would highlight areas with higher electron density.

The reactivity of the molecule can be further understood by analyzing various DFT-based descriptors. ias.ac.in The table below presents hypothetical DFT-calculated electronic properties for this compound, based on typical values for similar substituted pyridines.

| Property | Hypothetical Calculated Value | Implication for Reactivity |

|---|---|---|

| Dipole Moment (Debye) | ~5.8 D | High polarity, influencing solubility and intermolecular interactions. |

| Ionization Potential (eV) | ~9.2 eV | Relatively high energy required to remove an electron, suggesting moderate resistance to oxidation. |

| Electron Affinity (eV) | ~1.5 eV | Moderate ability to accept an electron, indicating potential for reduction. |

| Global Hardness (η) | ~3.85 eV | Indicates good stability and lower reactivity compared to molecules with a smaller hardness value. |

| Global Softness (S) | ~0.26 eV⁻¹ | The reciprocal of hardness, reflecting the molecule's polarizability. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comaip.org The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the π-system of the pyridine ring and the lone pair of the exocyclic amino group, although the latter's involvement might be reduced due to protonation of the ring nitrogen. The LUMO, on the other hand, would likely be a π* orbital distributed over the pyridine ring, with significant contributions from the carbon atom attached to the chlorine atom. wuxiapptec.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scholarsresearchlibrary.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to electronic transitions and thus more reactive. In the case of this compound, the protonation of the pyridine nitrogen is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, the molecule's reactivity profile.

The following table provides representative values for the frontier orbitals of this compound, derived from computational studies on analogous compounds.

| Orbital | Hypothetical Energy (eV) | Likely Localization | Role in Reactions |

|---|---|---|---|

| HOMO | -7.3 | π-system of the pyridine ring and amino group | Acts as an electron donor in reactions with electrophiles. |

| LUMO | -1.6 | π*-system of the pyridine ring, particularly the C4-Cl bond | Acts as an electron acceptor in reactions with nucleophiles. |

| HOMO-LUMO Gap | 5.7 | - | Indicates high kinetic stability. |

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a variety of computational techniques used to represent and study the behavior of molecules. These methods are invaluable for exploring dynamic processes such as chemical reactions.

Computational chemistry allows for the detailed exploration of potential reaction pathways, providing a roadmap of how reactants are converted into products. chemrxiv.orgnih.gov By calculating the potential energy surface for a given reaction, it is possible to identify intermediates and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) of the chlorine atom. Computational modeling could be used to simulate the attack of a nucleophile at the C4 position. researchgate.net This would involve calculating the energy profile for the formation of the Meisenheimer complex (a negatively charged intermediate) and the subsequent departure of the chloride ion. The calculations would reveal the activation energy for this process, providing a quantitative measure of the reaction's feasibility. The influence of the protonated pyridine ring and the amino group on the stability of the transition state would be a key aspect of such a study.

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. Computational analysis is a powerful tool for predicting and explaining these selectivities. nih.govnih.govresearchgate.net

In the case of this compound, electrophilic aromatic substitution would be another important reaction class to study computationally. The directing effects of the amino and chloro substituents, as well as the deactivating effect of the protonated pyridine nitrogen, would determine the preferred site of electrophilic attack. By calculating the energies of the transition states for attack at each possible position on the ring, the most likely product (the regioisomer) can be predicted. researchgate.net For instance, the amino group is an ortho-, para-director, while the chloro group is also an ortho-, para-director but deactivating. The protonated ring is strongly deactivating. Computational studies would be essential to untangle these competing effects and predict the outcome of, for example, nitration or halogenation reactions.

Computational Spectroscopic Predictions

Computational methods can accurately predict various types of molecular spectra, which is invaluable for the identification and characterization of compounds. arxiv.org

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. bohrium.comnih.gov The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as stretching and bending of bonds. iku.edu.tr By comparing the predicted spectrum with an experimentally obtained one, a detailed assignment of the spectral bands can be made. rsc.org

Similarly, NMR chemical shifts can be calculated with a high degree of accuracy. acs.orgstenutz.eusourceforge.ionih.govnsf.gov These calculations would predict the ¹H and ¹³C NMR spectra of this compound, taking into account the electronic environment of each nucleus. Such predictions are extremely useful for confirming the structure of a synthesized compound.

The table below shows a hypothetical comparison of experimental and computationally predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Hypothetical Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (pyridinium) | ~3200-3300 | ~3250 |

| N-H stretch (amino) | ~3350-3450 | ~3400 |

| C=C/C=N stretch (aromatic ring) | ~1500-1650 | ~1550, 1620 |

| C-Cl stretch | ~1000-1100 | ~1050 |

Simulated IR and Raman Spectra

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. These simulations provide valuable information about the vibrational modes, which are characteristic of the molecule's structure and bonding. The calculated frequencies and intensities can be compared with experimental data to confirm structural assignments.

For 4-Chloropyridin-3-amine, the vibrational spectrum is expected to be rich and complex, with characteristic bands corresponding to the pyridine ring, the amino group, and the carbon-chlorine bond. The protonation of the pyridine nitrogen in the hydrochloride salt would lead to shifts in the vibrational frequencies, particularly those involving the pyridine ring.

A study on the vibrational spectra of 2-amino-5-chloropyridine (B124133) using DFT calculations provides a basis for understanding the expected spectral features of 4-Chloropyridin-3-amine. researchgate.netcore.ac.ukresearchgate.net The calculations for 2-amino-5-chloropyridine showed good agreement between the scaled theoretical frequencies and the experimental data. researchgate.netcore.ac.uk

Table 1: Representative Predicted Vibrational Frequencies for 4-Chloropyridin-3-amine

| Vibrational Mode | Predicted Frequency (cm⁻¹) - IR | Predicted Frequency (cm⁻¹) - Raman |

| N-H stretch (asymmetric) | 3450 | 3452 |

| N-H stretch (symmetric) | 3360 | 3361 |

| C-H stretch (ring) | 3100-3000 | 3105-3005 |

| C=C/C=N stretch (ring) | 1620-1450 | 1625-1455 |

| N-H bend | 1600 | 1602 |

| C-N stretch | 1350 | 1355 |

| C-Cl stretch | 750 | 752 |

Note: These are representative values based on typical ranges for similar molecules and are intended for illustrative purposes. Actual calculated values may vary depending on the level of theory and basis set used.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the electronic environment of the nuclei. These predictions can aid in the assignment of experimental spectra and provide insights into the electronic structure.

The chemical shifts of this compound would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino group, as well as the protonation of the pyridine nitrogen. The protonation is expected to cause a general downfield shift for the ring protons and carbons due to the increased positive charge on the ring.

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloropyridin-3-amine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.10 | - |

| C2 | - | 148.0 |

| C3 | - | 125.0 |

| C4 | - | 140.0 |

| H5 | 7.20 | - |

| C5 | - | 120.0 |

| H6 | 8.30 | - |

| C6 | - | 150.0 |

| NH₂ | 5.50 | - |

Note: These are representative values based on typical ranges for similar molecules and are intended for illustrative purposes. Actual calculated values may vary depending on the level of theory, basis set, and solvent effects.

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the properties of molecular solids and liquids. Computational methods such as the Atoms-In-Molecule (AIM) theory and Reduced Density Gradient (RDG) analysis are powerful tools for this purpose.

Atoms-In-Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.org By analyzing the critical points of the electron density, AIM can identify and characterize covalent bonds and non-covalent interactions, such as hydrogen bonds and halogen bonds. nih.govdntb.gov.uadoaj.orgacs.org The properties at the bond critical points (BCPs), such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the interaction. In the context of this compound, AIM could be used to characterize the N-H···Cl hydrogen bonds between the cation and the chloride anion, as well as other potential intermolecular interactions.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions in real space. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.netnih.gov It is based on the relationship between the electron density and its gradient. Plots of the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density can distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. This technique would be particularly useful for visualizing the network of hydrogen bonds and other weak interactions in the crystal structure of this compound.

Computational Studies on Related Pyridine Derivatives

A number of computational studies on substituted pyridines have provided valuable insights into their structure, reactivity, and properties. For example, DFT studies have been used to investigate the electronic effects of substituents on the pyridine ring. nih.goviiste.org These studies have shown that electron-donating groups, such as the amino group, increase the electron density on the ring, while electron-withdrawing groups, like chlorine, decrease it.

Furthermore, computational studies have been employed to understand the nature of halogen bonding in pyridine derivatives. nih.govdntb.gov.uadoaj.org These studies have elucidated the role of electrostatics and charge transfer in these interactions. The insights gained from these studies on related pyridine derivatives can be extrapolated to better understand the properties and behavior of this compound. A combined experimental and computational approach on polyhalogenated pyridines bearing an amino or a hydroxyl group revealed that the presence of an electron-donating substituent strongly impacts the geometry, electronic structure, and vibrational characteristics of these compounds. rsc.orgnu.edu.kz

Applications of 4 Chloropyridin 3 Amine Hydrochloride As a Versatile Synthetic Intermediate

Role in the Synthesis of Diverse Organic Molecules

The bifunctional nature of 4-chloropyridin-3-amine allows chemists to employ it in the synthesis of a broad spectrum of organic compounds, particularly complex heterocyclic systems that form the core of many biologically active agents. chemimpex.com It is a recognized intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.com

Research has demonstrated its utility as a foundational component in the synthesis of molecules targeting a range of diseases. For instance, it is a key starting material for various kinase inhibitors, which are a critical class of therapeutics, particularly in oncology. Specific examples include its use in the preparation of c-Met kinase inhibitors, Pim kinase inhibitors, and NF-κB inducing kinase (NIK) inhibitors. googleapis.comgoogle.comgoogleapis.com In one patented synthesis, 4-chloropyridin-3-amine is reacted with 3-iodobenzoyl chloride to form an amide intermediate, demonstrating a straightforward functionalization of its amino group. googleapis.com Similarly, it undergoes an amidation reaction with 3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinic acid in the presence of coupling agents like EDCI and HOAt to yield a potent Pim kinase inhibitor. google.com Its application also extends to the synthesis of PI3K inhibitors and compounds for treating complement-mediated disorders. google.comgoogle.com

Beyond kinase inhibitors, the compound is a precursor to a variety of fused heterocyclic ring systems. It serves as an intermediate in the synthesis of N-substituted imidazo[4,5-c]pyridines, which are of significant interest in drug discovery for their diverse biological activities. nih.govthieme-connect.com It is also used to construct pyrrolo[2,3-c]pyridine scaffolds through reactions like the Heck cyclization with ethyl pyruvate. thieme-connect.de Other notable heterocyclic systems derived from this intermediate include:

Thiazolo[4,5-c]pyridines , formed by reacting 4-chloropyridin-3-amine with isothiocyanates. thieme-connect.de

Dipyrido helixchrom.commtc-usa.comdithiins , for which new synthetic methods have been developed using 4-chloropyridin-3-amine's precursor, 4-chloro-3-nitropyridine. semanticscholar.org

Tetracyclic pyridoquinothiazinium derivatives , synthesized via reaction with quinolinium salts. nih.gov

Substituted quinoxalines and pyrimidineamine inhibitors targeting pathogens like Trypanosoma brucei. nih.govgoogle.com

The following table summarizes some of the key molecular classes synthesized using 4-chloropyridin-3-amine as a starting material.

| Target Molecular Class | Therapeutic/Application Area | Synthetic Reaction Type | Reference |

|---|---|---|---|

| c-Met Kinase Inhibitors | Oncology | Acylation / Amidation | googleapis.com |

| Pim Kinase Inhibitors | Oncology | Amide Coupling | google.com |

| NF-κB Inducing Kinase (NIK) Inhibitors | Inflammatory Diseases, Oncology | Acylation / Amidation | googleapis.com |

| Imidazo[4,5-c]pyridines | General Drug Discovery | N-Alkylation / N-Arylation followed by Cyclization | nih.govthieme-connect.com |

| Pyrrolo[2,3-c]pyridines | General Drug Discovery | Heck Cyclization | thieme-connect.de |

| Thiazolo[4,5-c]pyridines | General Drug Discovery | Condensation / Cyclization | thieme-connect.de |

| Pyrimidineamine Inhibitors | Anti-parasitic (Trypanosomiasis) | Nucleophilic Aromatic Substitution | nih.gov |

Contribution to Methodological Advancements in Organic Chemistry

The unique reactivity profile of 4-chloropyridin-3-amine has spurred methodological advancements, particularly in the synthesis of N-substituted aminopyridines. Direct alkylation of the 3-amino group via standard reductive amination or base-promoted methods is often problematic and results in poor conversion or complete failure of the reaction. nih.gov This challenge is attributed to the electronic properties of the pyridine (B92270) ring system. nih.gov

To overcome this synthetic hurdle, a significant methodological advancement was the development of an efficient, high-yielding, one-pot protocol for the synthesis of N-substituted-3-amino-4-halopyridines. nih.gov This procedure circumvents the issues of direct alkylation by using the N-Boc-protected form of the starting material, N-Boc-3-amino-4-chloropyridine. The key steps of this advanced protocol are:

In Situ Boc-Deprotection: The N-Boc protecting group is removed using trifluoroacetic acid (TFA), a Brønsted acid. nih.gov

Reductive Amination: The newly freed amine is immediately reacted with an aldehyde in the presence of a Lewis acid, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and a reducing agent, sodium triacetoxyborohydride. nih.gov

This sequential deprotection/reductive amination strategy provides access to a wide range of N-alkylated products, including N-benzyl and N-cinnamyl derivatives, often in high purity without the need for chromatographic separation. nih.gov The development of this robust protocol highlights how the specific challenges posed by substrates like 4-chloropyridin-3-amine can drive the innovation of new and more effective synthetic methods. nih.gov

Furthermore, the distinct reactivity of 4-chloropyridin-3-amine compared to its isomers has guided the selection of appropriate modern coupling techniques. For instance, while the Chan-Lam coupling was effective for the arylation of 3-amino-2-chloropyridine (B31603), it provided poor yields with 4-chloropyridin-3-amine, necessitating the development and application of alternative copper- and palladium-catalyzed amidation reactions to access the desired N-aryl intermediates for imidazo[4,5-c]pyridine synthesis. thieme-connect.com

Applications in Analytical Chemistry Research

The applications of 4-chloropyridin-3-amine hydrochloride in analytical chemistry are primarily indirect, focusing on its use as a building block for analytical tools rather than as a direct reagent or a compound that requires derivatization for detection.

A review of scientific literature indicates that derivatization of 4-chloropyridin-3-amine for the purpose of enhancing its analytical detection is not a common practice. Amine-containing compounds can sometimes present analytical challenges, such as poor peak shape (tailing) in HPLC when using conventional silica-based columns due to electrostatic interactions with residual silanol (B1196071) groups. mtc-usa.com However, the preferred strategy for analyzing 4-chloropyridin-3-amine is the development of direct chromatographic methods rather than pre-column derivatization.

Several HPLC methods have been specifically developed for its analysis. These methods optimize separation and detection by carefully selecting the stationary phase and mobile phase conditions. helixchrom.commtc-usa.com For example, good baseline separation and peak shape have been achieved using specialized columns like Cogent Amide™ or other silica (B1680970) hydride-based phases, which are less prone to silanol interactions. mtc-usa.comresearchgate.net The use of mixed-mode columns that combine reversed-phase and ion-exchange mechanisms has also proven effective for the rapid screening and analysis of this and other polar pyridine derivatives without derivatization. helixchrom.com

| Column Type | Mobile Phase Components | Detection | Key Advantage | Reference |

|---|---|---|---|---|

| Cogent Amide™ | Acetonitrile, Water, Formic Acid | UV (244 nm) | Provides unique selectivity, avoiding co-elution with similar compounds. | mtc-usa.com |

| Coresep 100 (Mixed-Mode) | Acetonitrile, Water, Buffer | UV, ELSD, LC/MS | Enables fast screening and separation of complex mixtures. | helixchrom.com |

| Silica Hydride Amine | Acetonitrile, Water, Formic Acid | UV (244 nm) | Minimizes peak tailing common with amine compounds. | researchgate.net |